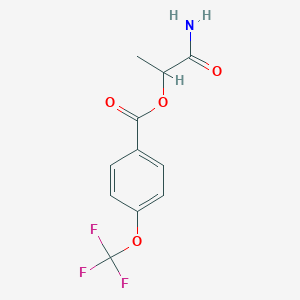
(1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate, also known as TFB-TBOA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate, a neurotransmitter, in the brain.
Wirkmechanismus
(1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate works by inhibiting the activity of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. This leads to an increase in the levels of extracellular glutamate, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can lead to several downstream effects, including neuronal excitotoxicity, oxidative stress, and inflammation. (1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate has been shown to be effective in reducing these effects by reducing the levels of extracellular glutamate.
Biochemical and Physiological Effects
(1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate has several biochemical and physiological effects that make it a potential therapeutic agent for several neurological disorders. It has been shown to reduce glutamate levels in the brain, which can lead to a reduction in neuronal excitotoxicity, oxidative stress, and inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, making it a useful tool for studying the role of glutamate in several physiological processes. It is also relatively stable and can be stored for long periods of time without degradation. However, (1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate has several limitations as well. It is a synthetic compound, which can limit its availability and increase its cost. It is also relatively toxic and can cause cell death at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate. One direction is to investigate its potential therapeutic applications in neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its effects on other neurotransmitters and their receptors, which may have implications for other neurological disorders. Finally, further research is needed to optimize the synthesis method of (1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate to make it more cost-effective and widely available for scientific research.
Synthesemethoden
The synthesis of (1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate is a complex process that involves several steps. The first step involves the synthesis of 4-(trifluoromethoxy)benzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (1-amino-1-oxopropan-2-yl)boronic acid, which is obtained from the reaction between 2-amino-2-methyl-1-propanol and trimethyl borate. The resulting product is then purified using column chromatography to obtain pure (1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate.
Wissenschaftliche Forschungsanwendungen
(1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. Glutamate is an important neurotransmitter that plays a critical role in several physiological processes, including learning and memory, synaptic plasticity, and neuronal development. Dysregulation of glutamate levels has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. (1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate has been shown to be effective in reducing glutamate levels in the brain, making it a potential therapeutic agent for these disorders.
Eigenschaften
IUPAC Name |
(1-amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c1-6(9(15)16)18-10(17)7-2-4-8(5-3-7)19-11(12,13)14/h2-6H,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYTVTZLRSYQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone](/img/structure/B7680679.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide](/img/structure/B7680681.png)
![1-Pyrrolidin-1-yl-2-[4-[4-(1,3-thiazol-4-ylmethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7680684.png)
![5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole](/img/structure/B7680699.png)
![[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7680706.png)
![N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B7680722.png)
![2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline](/img/structure/B7680736.png)
![1-[2-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7680745.png)
![3-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylimidazolidine-2,4-dione](/img/structure/B7680763.png)


![N-[1-(4-imidazol-1-ylphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide](/img/structure/B7680780.png)
![N-(2-cyanoethyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B7680783.png)
![4-Methoxy-2-[[3-(trifluoromethyl)phenyl]methoxy]benzamide](/img/structure/B7680786.png)